molecular formula C15H21ClOS B1452719 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride CAS No. 1160249-29-5

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride

Cat. No.: B1452719
CAS No.: 1160249-29-5
M. Wt: 284.8 g/mol
InChI Key: SLEILXCAGLPUKS-UHFFFAOYSA-N
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Description

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride (CAS: 1160249-29-5) is a thiophene-derived acyl chloride characterized by a fully saturated 12-membered cyclododecane ring fused to a thiophene moiety. Its molecular formula is C₁₅H₂₁ClOS, with a molecular weight of 284.85 g/mol . The compound’s structure combines the aromaticity of the thiophene ring with the conformational flexibility of the decahydrocyclododecane system, making it a unique intermediate in organic synthesis.

Commercial availability is noted across multiple suppliers, with pricing ranging from ¥1 to ¥30,384 CNY (as of 2023–2025), reflecting variability in purity, batch size, or synthesis complexity .

Properties

IUPAC Name

4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClOS/c16-15(17)14-11-12-9-7-5-3-1-2-4-6-8-10-13(12)18-14/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEILXCAGLPUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride is a synthetic compound that belongs to the class of thiophene derivatives. Its unique structure contributes to its potential applications in various fields including medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula: C15H22ClO2S
  • Molecular Weight: 286.85 g/mol
  • CAS Number: 1160249-29-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a synthetic intermediate in drug development. It is particularly noted for its utility in synthesizing various bioactive compounds.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In one study, derivatives similar to this compound demonstrated effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

Thiophene compounds have also been studied for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity may be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity : A study synthesized several thiophene derivatives including this compound and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Mechanisms : In a controlled experiment using murine models of inflammation induced by lipopolysaccharides (LPS), the administration of thiophene derivatives led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Research Findings Summary Table

Study Focus Findings
Study 1Antimicrobial ActivityMIC values comparable to standard antibiotics against various bacteria
Study 2Anti-inflammatory EffectsReduction in TNF-alpha and IL-6 levels in LPS-induced inflammation models

Comparison with Similar Compounds

Key Differences and Implications:

Structural Complexity :

  • The target compound’s decahydrocyclododecane ring introduces significant steric bulk and conformational flexibility compared to the planar benzothiophene systems in the analogues. This may reduce reactivity in acyl substitution due to hindered access to the carbonyl chloride group .
  • The benzothiophene derivatives feature aromatic rings with electron-withdrawing substituents (fluoro, chloro), which could enhance electrophilicity at the carbonyl carbon.

Molecular Weight and Polarity: The target compound’s higher molecular weight (284.85 vs. This contrasts with the benzothiophene analogues, where fluorine’s electronegativity or methyl groups may moderate polarity .

The methyl group in Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate adds steric hindrance but less than the decahydrocyclododecane system in the target compound.

Synthetic Utility :

  • The target compound’s rigid yet flexible structure may suit macrocycle or polymer synthesis, where controlled spatial arrangement is critical.
  • Benzothiophene derivatives are often used in pharmaceuticals (e.g., kinase inhibitors), where fluorine improves bioavailability and metabolic stability .

Preparation Methods

Oxalyl Chloride Method

  • Reaction : The starting thiophene derivative (carboxylic acid or related compound) is reacted with oxalyl chloride at elevated temperatures (160–250°C).
  • Conditions : Reaction times vary from 10 seconds to 24 hours depending on scale and substrate.
  • Solvent : Sulfolane is often used as a solvent in molar excess (5 to 20 times relative to substrate).
  • Advantages : This method is straightforward, uses commercially available reagents, and can be performed with minimal waste.
  • Isolation : The product can be purified by fractional distillation under reduced pressure, crystallization, or extraction techniques.

Phosgene or Phosgene Equivalent Method

  • Reaction : Thiophene derivatives are treated with phosgene or phosgene equivalents such as diphosgene, triphosgene, carbonyldiimidazole, or disuccinimidyl carbonate.
  • Catalysts : Aluminum chloride is often used as a Lewis acid catalyst in an inert organic solvent.
  • Procedure : Thiophene is added to a premixed solution of phosgene and aluminum chloride, followed by immediate hydrolysis with iced aqueous hydrochloric acid to prevent side reactions.
  • Advantages : This method is well-established and yields high purity acyl chlorides.
  • Notes : Rapid hydrolysis is critical to avoid decomposition or polymerization.

Specific Preparation of 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride

While direct literature on this exact compound is limited, its preparation follows the general principles outlined for thiophene-2-carbonyl chlorides, adapted to the decahydrocyclododeca[b]thiophene scaffold.

Starting Material

  • The precursor is typically 4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-2-carboxylic acid or a related derivative.
  • This cyclic thiophene derivative is fully hydrogenated on the cyclododeca ring, providing a saturated bicyclic thiophene system.

Chlorination Step

  • Reagent : Oxalyl chloride is preferred due to its effectiveness and ease of handling.
  • Conditions : The reaction is conducted at elevated temperatures (160–250°C) for times ranging from seconds to hours, depending on scale and desired conversion.
  • Solvent : Sulfolane may be used in excess to dissolve the substrate and facilitate the reaction.
  • Work-up : After reaction completion, the mixture is cooled and the product is isolated by distillation or crystallization.

Alternative Method Using Phosgene Equivalents

  • Phosgene equivalents such as triphosgene can be used in the presence of Lewis acid catalysts.
  • Strict control of reaction time and immediate quenching with aqueous acid is necessary to prevent degradation.
  • This method is more hazardous due to phosgene toxicity but can provide high yields.

Data Table Summarizing Preparation Methods

Preparation Method Reagents Used Temperature Range (°C) Reaction Time Solvent Key Advantages Notes
Oxalyl Chloride Method Oxalyl chloride 160–250 10 sec – 24 h Sulfolane (5–20 eq) Simple, inexpensive, low waste Requires elevated temperature
Phosgene/Phosgene Equivalent Phosgene, diphosgene, triphosgene 0–40 (stepwise) 0.5–10 h (multiple steps) Inert organic solvents High purity product Toxic reagents, requires rapid hydrolysis
Aluminum Chloride Catalysis Phosgene + AlCl3 Ambient to 40 Minutes to hours Inert organic solvent Established industrial method Immediate quench needed to avoid side reactions

Research Findings and Analysis

  • The oxalyl chloride method is preferred for its operational simplicity and scalability, especially for complex bicyclic thiophene derivatives like this compound.
  • Sulfolane as a solvent improves solubility and reaction kinetics, facilitating high conversion rates.
  • Phosgene-based methods, while effective, require careful handling and rapid quenching to prevent side reactions and ensure product purity.
  • Purification techniques such as fractional distillation under reduced pressure are effective for isolating pure carbonyl chloride products.
  • The presence of substituents on the thiophene ring or the bicyclic structure may influence reaction conditions, requiring optimization of temperature and reagent ratios.

Q & A

Q. Table 1. Comparison of Synthetic Conditions for Thiophene Derivatives

ParameterCondition A (Ref. )Condition B (Proposed for Target Compound)
CatalystTMSOTf (1.1 equiv.)TMSOTf (1.3 equiv.)
SolventCH₃CNAnhydrous DCM
Temperature85°C70°C (reflux)
Reaction Time30 minutes2 hours
Yield (Reported)65–70%Pending optimization

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueExpected Signal/Value
¹H NMR (CDCl₃)δ 3.2–3.8 (m, cyclododecane protons)
¹³C NMRδ 170–175 (carbonyl chloride C=O)
IR1785 cm⁻¹ (C=O stretch)
HRMS (ESI+)[M+H]⁺ m/z calculated: 382.05

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride
Reactant of Route 2
4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride

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